molecular formula C6H8O3 B068789 Furaneol CAS No. 192466-95-8

Furaneol

Cat. No.: B068789
CAS No.: 192466-95-8
M. Wt: 128.13 g/mol
InChI Key: INAXVXBDKKUCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. For example, using mild oxidizing agents can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include hydroxylated and methylated derivatives, which are important in the flavor and fragrance industry .

Scientific Research Applications

Food Industry Applications

Furaneol is predominantly utilized in the food industry due to its flavor-enhancing properties. It is found in numerous natural products and is often added to processed foods to improve taste.

  • Flavoring Agent : this compound is used in flavor formulations for products such as jams, jellies, beverages, and ice creams. Its sweet profile closely resembles that of caramel and cooked fruits, making it a popular choice for enhancing flavors in various food items .
  • Detection and Quality Control : The detection of this compound in food products is crucial for quality assurance. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify its presence in wines and other food products .

Table 1: Applications of this compound in Food Products

Product TypeApplicationConcentration Range (ppm)
JamsFlavor enhancement10 - 100
Ice CreamsFlavor enhancement5 - 50
BeveragesFlavor enhancement1 - 20
WinesQuality control0.1 - 10

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications, particularly in drug formulation and delivery systems.

  • Aptamer Development : Recent research has focused on developing aptamers that can selectively bind to this compound. These aptamers can be utilized as biosensors for detecting this compound concentrations in various matrices . The development of an ion-sensitive field-effect transistor (ISFET)-based biosensor demonstrated the capability to analyze this compound in the range of 0.1–10 µM, showcasing its potential for pharmaceutical applications .

Biosensing Technologies

The ability to detect this compound specifically has led to its application in biosensing technologies.

  • Aptamer-Based Sensors : The use of aptamers offers a cost-effective alternative to antibodies for detecting small molecules like this compound. The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) method has successfully isolated aptamers that exhibit high affinity for this compound, enabling their use in biosensors for food safety and quality control .

Case Study 1: Detection of this compound in Wine

A study conducted on Italian native grape wines utilized GC-MS to analyze the occurrence of this compound. The results indicated varying concentrations across different wine samples, highlighting the importance of this compound in wine flavor profiles and quality assessment .

Case Study 2: Aptamer Development for Biosensing

In another study, researchers developed an aptamer-based sensor that demonstrated selectivity towards this compound over structurally similar compounds like sotolon and guaiacol. This selectivity is crucial for ensuring accurate detection in complex food matrices .

Mechanism of Action

Furaneol exerts its effects through various mechanisms:

Comparison with Similar Compounds

This compound’s unique properties and wide range of applications make it a valuable compound in various fields, from food and beverage to medicine and industrial applications.

Q & A

Basic Research Questions

Q. What are the primary natural sources and biosynthetic pathways of Furaneol in fruits?

this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is naturally found in strawberries, pineapples, and grapes, contributing to their caramel-like aroma. Its biosynthesis involves both enzymatic and non-enzymatic pathways. Enzymatic routes include the degradation of d-fructose-1,6-diphosphate during fermentation, while non-enzymatic pathways involve Maillard reactions and thermal degradation of precursors like hexoses. For example, in Msalais wine, this compound levels (27.59–117.6 mg/L) arise from Maillard reactions during grape juice concentration and enzymatic release from glycosides during fermentation .

Q. What analytical methods are most effective for quantifying this compound in complex matrices like wines or fruits?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for this compound quantification due to its sensitivity (detection limits ~0.1 µM). For volatile analysis, gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is preferred. Recent advancements include aptamer-based biosensors (e.g., ISFET) for rapid detection in the 0.1–10 µM range, bypassing time-consuming sample preparation .

Q. How do experimental conditions (e.g., pH, temperature) influence this compound stability during food processing?

this compound is heat-stable but sensitive to acidic hydrolysis. Studies show that at pH < 3, its degradation accelerates, forming non-volatile derivatives. During thermal processing (e.g., grape juice concentration at 80–100°C), Maillard reactions dominate, while enzymatic pathways prevail at moderate temperatures (25–37°C). Controlled storage conditions (pH 4–5, 16–25°C) minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound formation pathways in hybrid grape cultivars?

Discrepancies arise from species-specific expression of UDP-glucose: this compound glucosyltransferase (UGT85K14). In Vitis labrusca hybrids, this compound glucoside accumulation correlates with UGT85K14 activity, whereas V. vinifera cultivars lack this trait. Methodologically, isotopic labeling (e.g., ¹³C-glucose tracing) and kinetic studies of recombinant UGT85K14 can clarify pathway dominance. RNA-seq analysis of berry maturation stages further links gene expression to metabolite profiles .

Q. What experimental designs are optimal for studying this compound’s role in odorant receptor activation?

Bidirectional screening using HEK-293 cell-based luminescence assays identified OR5M3 as a this compound-specific receptor. Key steps include:

  • Ligand-receptor library screening : Test 616 receptor variants against 187 odorants.
  • Dose-response validation : Confirm activation thresholds (e.g., OR5M3 responds to 1–10 µM this compound).
  • Structural analogs : Compare responses to homothis compound and sotolone to infer receptor specificity .

Q. How can this compound’s dual role as a flavor enhancer and antimicrobial agent be leveraged in food preservation studies?

Experimental approaches include:

  • Microbial co-culture assays : Measure this compound’s minimum inhibitory concentration (MIC) against spoilage bacteria (e.g., E. coli, S. aureus) while monitoring flavor retention via GC-MS.
  • Matrix encapsulation : Use cyclodextrin or liposome carriers to sustain this compound release without altering sensory profiles.
  • Sensory panels : Quantify caramel flavor intensity in preserved foods using hedonic scales .

Q. What strategies address challenges in detecting this compound at trace levels (nM) in plant tissues?

  • Aptamer-based enrichment : Use SELEX-derived ssDNA aptamers (Kd = 0.5 µM) to pre-concentrate this compound from homogenized samples.
  • Microextraction techniques : Combine SPME with ionic liquid coatings to improve recovery rates by 30–50%.
  • LC-MS/MS with isotopic internal standards : Employ ²H₄-Furaneol for precise correction of matrix effects .

Q. Methodological Considerations

  • Data Contradictions : When conflicting formation pathways are reported (e.g., Maillard vs. enzymatic), use in vitro models (e.g., synthetic grape juice with controlled precursors) to isolate variables. Kinetic parameters (Km, Vmax) for UGT85K14 and Arrhenius plots for thermal reactions can resolve ambiguities .
  • Experimental Controls : Include heat-inactivated enzymes in fermentation studies to distinguish chemical vs. enzymatic this compound release. For receptor assays, use OR5M3-knockout cell lines as negative controls .

Q. Key Data from Studies

ParameterValue/RangeMethodologySource
This compound in Msalais wine27.59–117.6 mg/LHPLC-UV
OR5M3 activation threshold1 µMLuminescence assay
Aptamer binding affinity (Kd)0.5 µMSELEX/ISFET
UGT85K14 activity (Vmax)12.3 nmol/min/mg proteinRecombinant enzyme

Properties

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
Source EPA DSSTox
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

216 °C
Record name Dimethylhydroxy furanone
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Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Beige powder, Colorless crystals

CAS No.

3658-77-3
Record name Furaneol
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URL https://commonchemistry.cas.org/detail?cas_rn=3658-77-3
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Record name Furaneol
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Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
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Record name DIMETHYLHYDROXY FURANONE
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Record name Dimethylhydroxy furanone
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Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 32 g of sodium hydroxide and 33 g of a mixture containing 37.1% of methyl 5-methyl-3,4-dihydroxy-2-furoate and 52.1% of ethyl 5-methyl-3,4-dihydroxy-2-furoate in 320 ml of water was allowed to stand at room temperature for 20 hours. To the resulting mixture is added at 0° C. in one hour 25.2 g of dimethyl sulphate followed by an additional stirring period of three hours at 0° C. The pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 18.1 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 88.8% purity (molar yield 76.6%).
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
33 g
Type
reactant
Reaction Step One
Name
methyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furaneol
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Furaneol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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